molecular formula C17H13N3S B12798837 Methyl N-cyano-N'-(9-phenanthryl)imidothiocarbamate CAS No. 6278-34-8

Methyl N-cyano-N'-(9-phenanthryl)imidothiocarbamate

Cat. No.: B12798837
CAS No.: 6278-34-8
M. Wt: 291.4 g/mol
InChI Key: XFOPLQJPKWQWRL-UHFFFAOYSA-N
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Description

Methyl N-cyano-N’-(9-phenanthryl)imidothiocarbamate is a chemical compound with the molecular formula C17H13N3S and a molecular weight of 291.37 g/mol It is characterized by the presence of a phenanthrene moiety, a cyano group, and an imidothiocarbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-cyano-N’-(9-phenanthryl)imidothiocarbamate typically involves the reaction of 9-phenanthrylamine with methyl isothiocyanate and cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of Methyl N-cyano-N’-(9-phenanthryl)imidothiocarbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Mechanism of Action

The mechanism of action of Methyl N-cyano-N’-(9-phenanthryl)imidothiocarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Methyl N-cyano-N’-(9-phenanthryl)imidothiocarbamate can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of Methyl N-cyano-N’-(9-phenanthryl)imidothiocarbamate lies in its phenanthrene moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

6278-34-8

Molecular Formula

C17H13N3S

Molecular Weight

291.4 g/mol

IUPAC Name

methyl N-cyano-N'-phenanthren-9-ylcarbamimidothioate

InChI

InChI=1S/C17H13N3S/c1-21-17(19-11-18)20-16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-10H,1H3,(H,19,20)

InChI Key

XFOPLQJPKWQWRL-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC1=CC2=CC=CC=C2C3=CC=CC=C31)NC#N

Origin of Product

United States

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